Antiarone I

CAS No.: 130756-22-8

Cat. No.: VC17069601

Molecular Formula: C26H30O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130756-22-8 |

|---|---|

| Molecular Formula | C26H30O6 |

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C26H30O6/c1-14(2)6-8-16-10-19(18(9-7-15(3)4)25(30)26(16)31-5)22-13-21(29)24-20(28)11-17(27)12-23(24)32-22/h6-7,10-12,22,27-28,30H,8-9,13H2,1-5H3 |

| Standard InChI Key | RYBGOKVPJPOMQW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=CC(=C(C(=C1OC)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Introduction

Structural Characteristics and Identification

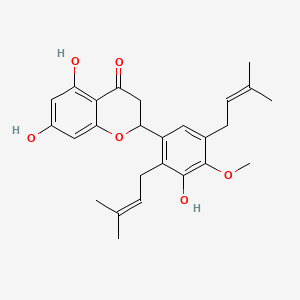

Antiarone I (C₂₅H₂₆O₆) is a prenyl-substituted flavanone with a molecular weight of 422.50 g/mol . Its structure comprises a benzofuran-3-one core modified with two 3-methylbut-2-enyl groups and multiple hydroxyl substitutions (Figure 1). The compound was first isolated via ethanol extraction followed by chromatographic purification, and its structure was elucidated using spectroscopic techniques:

-

1D/2D NMR: Confirmed the connectivity of the flavanone backbone and prenyl side chains.

-

HR-ESIMS: Determined the molecular formula through high-resolution mass spectrometry .

-

IR Spectroscopy: Identified hydroxyl (ν 3400 cm⁻¹) and carbonyl (ν 1680 cm⁻¹) functional groups .

Table 1: Key Structural Data for Antiarone I

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₆O₆ |

| Molecular Weight | 422.50 g/mol |

| Prenyl Substituents | 2 × 3-methylbut-2-enyl groups |

| Functional Groups | Hydroxyl, carbonyl, benzofuran |

Biosynthetic Pathway

As a prenylflavanone, Antiarone I originates from the phenylpropanoid pathway, where chalcone synthase catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. Prenylation occurs post-cyclization, mediated by prenyltransferases that attach dimethylallyl pyrophosphate (DMAPP) to the flavanone core . This modification enhances lipid solubility and bioactivity, a common trait in plant-derived defense compounds.

Pharmacological Activities

Cytotoxic Effects

Antiarone I exhibits inhibitory activity against multiple cancer cell lines:

-

K562 (Chronic Myelogenous Leukemia): Reduced cell viability via apoptosis induction .

-

SGC-7901 (Gastric Carcinoma): Showed dose-dependent growth suppression .

-

SMMC-7721 (Hepatoma): Inhibited proliferation at micromolar concentrations .

Mechanistic studies are needed to clarify its targets, though preliminary data suggest interference with mitochondrial function and reactive oxygen species (ROS) generation.

Analytical Methods for Characterization

Table 2: Spectroscopic Parameters for Antiarone I

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 5.45 (s, 2H, CH₂), δ 7.26 (s, 1H, Ar) |

| ¹³C NMR | δ 168.2 (C=O), δ 110.5 (benzofuran C) |

| HR-ESIMS | [M+H]⁺ m/z 423.1803 (calc. 423.1805) |

These methods ensure precise identification, critical for quality control in drug development.

Research Gaps and Future Directions

-

Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion.

-

Mechanistic Studies: The molecular targets of Antiarone I in cancer cells remain uncharacterized.

-

Synthetic Routes: Total synthesis protocols are unavailable, limiting large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume